molecular formula C12H14N2 B2512550 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile CAS No. 1375794-81-2

2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile

Cat. No.: B2512550
CAS No.: 1375794-81-2
M. Wt: 186.258
InChI Key: BUCKQFGUNZIRTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile is an organic compound featuring a phenyl group, a pyrrolidine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile typically involves the reaction of phenylacetonitrile with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phenylacetonitrile, followed by the addition of pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity due to its structural features, while the nitrile group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-2-(pyrrolidin-2-yl)ethanol
  • 2-Phenyl-2-(pyrrolidin-2-yl)acetamide
  • 2-Phenyl-2-(pyrrolidin-2-yl)propionitrile

Uniqueness

2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. The combination of the phenyl and pyrrolidine moieties also contributes to its unique chemical and biological properties .

Properties

IUPAC Name

2-phenyl-2-pyrrolidin-2-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-9-11(12-7-4-8-14-12)10-5-2-1-3-6-10/h1-3,5-6,11-12,14H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCKQFGUNZIRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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